N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine
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Description
N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine is a useful research compound. Its molecular formula is C16H27N7O4 and its molecular weight is 381.437. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-bonded Structures and Electronic Polarization
Studies on pyrimidine derivatives, such as 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, have demonstrated the formation of hydrogen-bonded sheet structures in neutral, anionic, and hydrated forms. These compounds exhibit significant electronic polarization, marked by consistent bond distances within the pyrimidine components that suggest a high level of substitution. The planarity of the pyrimidine rings and the intramolecular N-H...O hydrogen bonds contribute to the formation of sheets with varying constructions, highlighting the potential for designing novel materials with specific electronic and structural properties (Orozco et al., 2008).
Synthesis and Biological Activity
The synthesis of pyrimidine derivatives has been extensively researched, with various methodologies developed for creating compounds with potential biological activities. For example, the synthesis of 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine highlights a flexible approach to producing GABA B enhancers, indicating the therapeutic potential of such compounds in neuroscience and pharmacology (Verron et al., 2007).
Antimicrobial and Corrosion Inhibition Properties
Triazine derivatives, closely related to pyrimidine compounds, have shown effectiveness as corrosion inhibitors for steel in acidic media. The study of such compounds reveals that their inhibition efficiency increases with concentration, suggesting applications in industrial maintenance and materials science. Furthermore, the adsorption behavior and surface analysis techniques offer insights into the interaction mechanisms at the molecular level, which can be relevant for the development of new materials and coatings (Yadav et al., 2015).
properties
IUPAC Name |
2-N-(3-morpholin-4-ylpropyl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7O4/c17-14-13(23(24)25)15(19-11-12-3-1-8-27-12)21-16(20-14)18-4-2-5-22-6-9-26-10-7-22/h12H,1-11H2,(H4,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHPLMOPTUXWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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